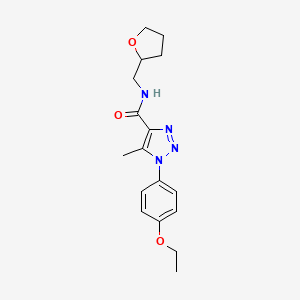

1-(4-(苄基(甲基)氨基)丁-2-炔基)-3-(噻吩-2-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of isocyanates with amines or the reaction of carbon dioxide with amines in the presence of suitable catalysts. A study by Natarajan et al. (2005) describes a thiophile-promoted synthesis of disubstituted 4H-[1,2,4]triazole-3-yl-amines as urea mimetics, highlighting the role of electronic and steric effects in the formation of intermediary carbodiimides and subsequent ring closure, which could be relevant to the synthesis of our compound of interest (Natarajan et al., 2005).

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their chemical behavior and biological activity. Studies on urea derivatives, such as those by Ośmiałowski et al. (2013), offer insights into the association and complexation behaviors influenced by their structure, potentially guiding the understanding of the molecular structure of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(thiophen-2-yl)urea (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Urea derivatives participate in various chemical reactions, offering a range of functional group transformations. For instance, the oxidative carbonylation reactions described by Mancuso et al. (2015) to synthesize ureas and related compounds from simple amines demonstrate the chemical versatility of urea derivatives (Mancuso et al., 2015).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on the structural and conformational aspects of tri-substituted ureas provide valuable information on how different substituents affect these properties (Iriepa & Bellanato, 2013).

Chemical Properties Analysis

The chemical properties of urea derivatives, including reactivity, stability, and interaction with other molecules, are key to their applications. The work by Thalluri et al. (2014) on the Lossen rearrangement for the synthesis of ureas from carboxylic acids underlines the importance of understanding the chemical properties of urea derivatives for their efficient synthesis and application (Thalluri et al., 2014).

科学研究应用

抗乙酰胆碱酯酶活性

维达卢克等人(1995年)进行了一项研究,合成了一系列灵活的1-(2-氨基乙氧基)-3-芳基(硫)脲,并评估它们的抗乙酰胆碱酯酶活性。这项研究旨在优化药效团之间的间隔长度,发现线性的乙氧乙基链可以产生与先前研究的间隔相当效力的化合物。最佳链长使得两个药效团与酶的疏水结合位点之间的相互作用更为高效,突显了该化合物在设计乙酰胆碱酯酶抑制剂方面的潜力 (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995)。

潜在抗癌剂

戈德罗特等人(1988年)专注于合成1-芳基-3-(2-氯乙基)脲及其衍生物,并评估它们在体外对人类腺癌细胞的细胞毒性。一些化合物表现出与氯氨鲁比相当的细胞毒性,氯氨鲁比是一种已知的抗癌药物。这项研究为基于脲衍生物开发新型抗癌疗法打开了途径 (Gaudreault, Lacroix, Pagé, & Joly, 1988)。

氢键和复合物形成

奥什米亚洛夫斯基等人(2013年)研究了N-(吡啶-2-基),N'-取代脲与2-氨基-1,8-萘啶和苯甲酸盐的结合。通过核磁共振光谱滴定和量子化学计算,这项研究调查了取代基对复合物形成的影响,突显了氢键在形成复合物中的关键作用。这些发现对于理解分子相互作用和设计受体分子具有重要意义 (Ośmiałowski, Mroczyńska, Kolehmainen, Kowalska, Valkonen, Pietrzak, & Rissanen, 2013)。

环糊精复合物和分子器件

洛克等人(2004年)讨论了苯乙烯衍生物的环糊精复合物及其自组装成分子器件。这项研究阐明了基于环糊精的分子器件可以用于潜在的分子识别和传感应用 (Lock, May, Clements, Lincoln, & Easton, 2004)。

属性

IUPAC Name |

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS/c1-20(14-15-8-3-2-4-9-15)12-6-5-11-18-17(21)19-16-10-7-13-22-16/h2-4,7-10,13H,11-12,14H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMXCTVHAJGIFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)NC1=CC=CS1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(thiophen-2-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-({[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2490139.png)

![2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2490142.png)

![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime](/img/structure/B2490146.png)

![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2490148.png)

![8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2490153.png)

![(1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2490154.png)